Anhydride d'acide 2,2-difluoroglutarique

Vue d'ensemble

Description

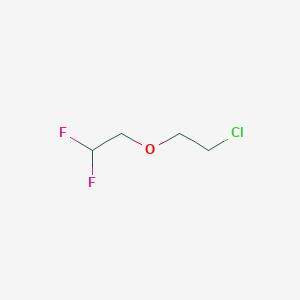

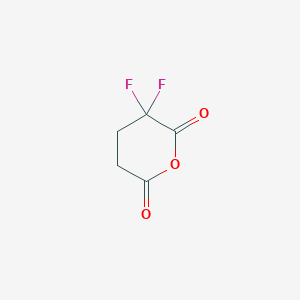

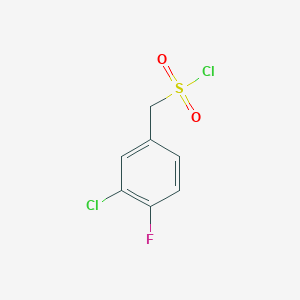

2,2-Difluoroglutaric anhydride is a chemical compound with the molecular formula C5H4F2O3 and a molecular weight of 150.08 g/mol It is a derivative of glutaric anhydride, where two hydrogen atoms are replaced by fluorine atoms

Applications De Recherche Scientifique

Synthèse de polymères bio-sourcés

L'anhydride d'acide 2,2-difluoroglutarique peut être utilisé dans la synthèse de polymères bio-sourcés. Ces polymères gagnent en importance en raison de leur potentiel à remplacer les plastiques traditionnels à base de pétrole par des options plus durables. Les propriétés uniques des composés difluorés peuvent conférer une grande stabilité thermique et une résistance chimique aux polymères résultants .

Systèmes d'administration de médicaments

En pharmacie, l'this compound peut être impliqué dans la modification des nanovecteurs pour l'administration ciblée de médicaments. La structure difluorée pourrait améliorer la stabilité du vecteur et contrôler la libération des agents thérapeutiques .

Science des matériaux

L'application du composé en science des matériaux inclut le développement de nouveaux matériaux possédant des propriétés spécifiques telles qu'une résistance accrue ou une conductivité électrique améliorée. Son incorporation dans les matériaux pourrait conduire à des progrès dans les industries de l'électronique, de la construction et de l'automobile .

Sciences de l'environnement

L'this compound pourrait jouer un rôle en sciences de l'environnement en contribuant à la synthèse de matériaux écologiques. Ces matériaux peuvent être conçus pour se dégrader plus efficacement, réduisant ainsi l'impact environnemental à long terme .

Biochimie

En biochimie, l'this compound pourrait être utilisé dans l'étude des voies métaboliques. Sa structure difluorée peut servir d'analogue aux composés métaboliques naturels, aidant à élucider les mécanismes enzymatiques ou les perturbations métaboliques .

Technologie alimentaire

Bien que non utilisé directement dans l'alimentation, l'this compound pourrait avoir un impact indirect sur la technologie alimentaire par le biais du développement de matériaux d'emballage alimentaire. Ses propriétés pourraient conduire à la création d'emballages qui préservent mieux la qualité et prolongent la durée de conservation des produits alimentaires .

Agriculture

En agriculture, la recherche pourrait explorer l'utilisation de l'this compound dans la synthèse d'agrochimiques. Ses propriétés structurelles pourraient être bénéfiques pour créer des pesticides ou des engrais plus efficaces et plus sûrs pour l'environnement .

Applications industrielles

Enfin, les applications industrielles potentielles de l'this compound comprennent son utilisation comme intermédiaire dans les procédés de fabrication chimique. Il pourrait être un composant clé dans la production de divers produits chimiques industriels, contribuant à des pratiques de fabrication plus efficaces et potentiellement plus écologiques .

Mécanisme D'action

Target of Action

Anhydrides, in general, are known to interact with various functional groups in organic compounds . They are highly reactive to nucleophilic attack and undergo many of the same reactions as acid chlorides .

Mode of Action

The mode of action of 2,2-Difluoroglutaric anhydride involves nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . This is a general mechanism for anhydrides, which are carboxylic acid derivatives. The presence of an electronegative substituent, such as fluorine in 2,2-Difluoroglutaric anhydride, can act as a leaving group during nucleophile substitution reactions .

Biochemical Pathways

Anhydrides are known to participate in various biochemical reactions, including the formation of esters, amides, and other carboxylic acid derivatives .

Pharmacokinetics

The properties of anhydrides and similar compounds suggest that they are likely to be rapidly metabolized and excreted .

Result of Action

The reactivity of anhydrides suggests that they could potentially participate in a variety of biochemical reactions, leading to changes in cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoroglutaric anhydride. For instance, the reactivity of anhydrides can be affected by factors such as pH, temperature, and the presence of other reactive species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Difluoroglutaric anhydride can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of 2,2-Difluoroglutaric anhydride typically involves large-scale chemical

Propriétés

IUPAC Name |

3,3-difluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICFSEVPEYNTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)

![7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1465055.png)

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/new.no-structure.jpg)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)